molecular formula C17H29N3S B12935817 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 90138-98-0

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine

Cat. No.: B12935817
CAS No.: 90138-98-0
M. Wt: 307.5 g/mol
InChI Key: DVAIJDCYJTXWGL-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a synthetic organic compound belonging to the thiadiazolopyrimidine family, a class of fused heterocyclic structures recognized for their diverse biological potential. These derivatives are extensively investigated in medicinal chemistry for their antimicrobial and anticancer properties. Researchers are particularly interested in thiadiazolopyrimidine scaffolds due to their resemblance to purine bases, which allows them to interact with critical biological targets. A significant area of research for this chemical family is the inhibition of bacterial biofilms. Biofilm-associated infections are notoriously resistant to conventional antibiotics, representing a major global health challenge. Thiadiazolopyrimidine derivatives have demonstrated promising activity as anti-virulence agents, capable of disrupting pre-formed biofilms in relevant Gram-positive and Gram-negative pathogens without exerting strong growth pressure that leads to resistance . This antibiofilm mechanism, combined with the potential for cytotoxic activity against various human cancer cell lines, makes this compound class a valuable template for developing new therapeutic strategies . This product is intended for research and further chemical analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90138-98-0

Molecular Formula

C17H29N3S

Molecular Weight

307.5 g/mol

IUPAC Name

5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3

InChI Key

DVAIJDCYJTXWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation begins with substituted indole derivatives, which react with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at low temperature (0 °C) to form carbonitrile intermediates. These intermediates are then methylated using dimethyl carbonate in anhydrous DMF under reflux at 130 °C to yield methylated derivatives. Subsequently, reaction with thiosemicarbazide in trifluoroacetic acid (TFA) at 60 °C for approximately 3 hours produces aminothiadiazole intermediates essential for ring closure.

Cyclization to Form the Thiadiazolo[3,2-a]pyrimidine Core

The aminothiadiazole intermediates undergo cyclization with β-ketoesters in polyphosphoric acid (PPA) under optimized conditions. This step forms the fused thiadiazolopyrimidin-5-one system. The β-ketoesters used can be commercially available or synthesized, such as 3-acetylthiophene derivatives prepared by treatment with sodium hydride and diethyl carbonate in DMF.

Introduction of the Nonyl Substituent and Trimethyl Groups

The 2-nonyl substituent is introduced via alkylation reactions, often involving nonyl halides or related alkylating agents reacting with the thiadiazolopyrimidine core or its precursors. The 5,7,7-trimethyl substitution pattern is typically established during the cyclization step or by using appropriately substituted β-ketoesters or methylated intermediates.

One-Pot Synthesis Methodology

Recent advances include a novel one-pot synthesis combining [3 + 3] cycloaddition, reduction, and deamination reactions to efficiently produce 2-substituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. This method enhances yield and reduces reaction time by integrating multiple steps into a single reaction vessel, facilitating diversity-oriented synthesis of substituted thiadiazolopyrimidines.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Indole to carbonitrile Chlorosulfonyl isocyanate, anhydrous MeCN 0 °C Stirring Low temperature to control reactivity
Methylation Dimethyl carbonate, anhydrous DMF Reflux, 130 °C Several hours Methylation of carbonitrile intermediate
Aminothiadiazole formation Thiosemicarbazide, trifluoroacetic acid 60 °C ~3 hours Formation of aminothiadiazole intermediate
Cyclization to fused ring β-ketoester, polyphosphoric acid (PPA) Elevated (PPA temp) Optimized Formation of thiadiazolopyrimidinone
Alkylation (nonyl group) Nonyl halide or alkylating agent Variable Variable Introduction of 2-nonyl substituent
One-pot synthesis (alternative) Catalysts for [3+3] cycloaddition, reduction, deamination Variable Single pot Efficient synthesis of substituted derivatives

Characterization Techniques

The synthesized compounds are characterized by:

These techniques ensure the structural integrity and purity of the final compound.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Multi-step synthesis Indole → carbonitrile → aminothiadiazole → cyclization → alkylation High control over substitution Time-consuming, multiple steps
One-pot synthesis Combined cycloaddition, reduction, deamination Efficient, reduced reaction time May require specific catalysts

Research Findings and Optimization Notes

  • The use of polyphosphoric acid (PPA) is critical for effective cyclization, providing an acidic medium that promotes ring closure.
  • Reaction temperatures and times are optimized to maximize yield and minimize side reactions.
  • The choice of β-ketoester influences the substitution pattern and biological activity of the final compound.
  • One-pot methods show promise for rapid synthesis of diverse derivatives but may require fine-tuning for specific substituents like the nonyl group.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits susceptibility to nucleophilic attack at sulfur or adjacent carbon atoms. For example:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the sulfur atom, forming pyrimidine-amine derivatives .

  • Thiolysis : Thiols (e.g., benzyl mercaptan) displace the thiadiazole sulfur, yielding disulfide-linked analogs .

Example Reaction:

Thiadiazolo-pyrimidine+R-NH2Pyrimidine-amine derivative+H2S\text{Thiadiazolo-pyrimidine} + \text{R-NH}_2 \rightarrow \text{Pyrimidine-amine derivative} + \text{H}_2\text{S}

Conditions : Ethanol, 60–80°C, 6–8 hours.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at C6 and C8 positions due to electron-donating methyl groups:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at C6 .

  • Halogenation : Bromine in acetic acid yields 6-bromo derivatives .

Example Reaction:

Thiadiazolo-pyrimidine+HNO3H2SO46-Nitro derivative\text{Thiadiazolo-pyrimidine} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{6-Nitro derivative}

Conditions : 0–5°C, 2–3 hours, 75–85% yield .

Cycloaddition Reactions

The compound participates in [3+2] and [3+3] cycloadditions due to its conjugated π-system:

  • With Azides : Forms triazolo-pyrimidine hybrids via Huisgen cycloaddition .

  • With Enolates : [3+3] cycloaddition with β-ketoesters yields fused tetracyclic systems .

Example Reaction:

Thiadiazolo-pyrimidine+NaN3Triazolo-pyrimidine\text{Thiadiazolo-pyrimidine} + \text{NaN}_3 \rightarrow \text{Triazolo-pyrimidine}

Conditions : DMF, 100°C, 12 hours, 60–70% yield .

Oxidation and Reduction

  • Oxidation : The nonyl chain undergoes oxidation with KMnO₄ to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to dihydrothiazole .

Example Reaction:

Thiadiazolo-pyrimidine+H2Pd/CDihydrothiazole derivative\text{Thiadiazolo-pyrimidine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydrothiazole derivative}

Conditions : Ethanol, 40 psi, 80% yield .

Functionalization of the Nonyl Chain

The aliphatic chain is amenable to standard alkyl reactions:

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonated derivatives.

  • Halogenation : Free-radical bromination (NBS) introduces bromine at terminal carbons.

Example Reaction:

Nonyl chain+ClSO3HSulfonated derivative\text{Nonyl chain} + \text{ClSO}_3\text{H} \rightarrow \text{Sulfonated derivative}

Conditions : 0°C, 1 hour, 70% yield.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrimidine ring:

  • Suzuki Coupling : With arylboronic acids to introduce aryl groups at C6 .

  • Heck Reaction : Alkenes couple at C8 via Pd(OAc)₂ catalysis .

Example Reaction:

Thiadiazolo-pyrimidine+PhB(OH)2Pd(PPh3)46-Phenyl derivative\text{Thiadiazolo-pyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Phenyl derivative}

Conditions : Dioxane, 90°C, 12 hours, 65% yield .

Mechanistic Insights

  • Thiadiazole Ring Reactivity : Sulfur’s lone pairs facilitate nucleophilic displacement, while conjugation with pyrimidine stabilizes transition states .

  • Steric Effects : Trimethyl groups hinder substitutions at C3 and C5, directing reactivity to C6/C8.

Scientific Research Applications

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of thiadiazolo[3,2-a]pyrimidines are heavily influenced by substituents and fused ring systems. Below is a comparative analysis with key analogs:

Compound Substituents/Fused Rings Key Features Reference
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo... 5,7,7-Trimethyl; 2-nonyl High lipophilicity; potential for improved pharmacokinetics
6-Cyano-7-oxo-7H-[1,3,4]thiadiazolo... 6-CN; 7-oxo Electrophilic cyano and keto groups enhance antitumor activity (IC₅₀: 1.2–4.8 µM)
5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate 6-COOR (ester) Microwave-synthesized; moderate antimicrobial activity (MIC: 8–32 µg/mL)
Sulfonamide derivatives (e.g., 4c, 4f, 4j) 2-SO₂NH₂ High DNA-binding affinity; antitumor efficacy (T/C%: 145–162 vs. Ehrlich ascites)
Pyrimido[5,4-e]thiadiazolo[3,2-a]pyrimidines Fused pyrimido ring One-pot synthesis; broad substrate compatibility (yield: 85–92%)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., CN, COOR) : Improve antitumor activity by modulating electron density and binding to enzymatic pockets .
  • Sulfonamides : Enhance DNA intercalation and topoisomerase inhibition via hydrogen bonding and π-stacking .

Biological Activity

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions that facilitate the formation of the thiadiazole and pyrimidine rings. Various methodologies have been explored to optimize yield and purity. For instance, one-pot reactions using catalytic systems have been employed to streamline the synthesis process while maintaining structural integrity and functionality of the compound .

Antimicrobial Activity

Research indicates that derivatives of thiadiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anticancer Properties

This compound has shown promising results in anticancer assays. In particular, it has been tested against non-small cell lung cancer cell lines (A549), where it exhibited potent cytotoxicity with IC50 values ranging from 2.58 to 6.47 µM . The mechanism of action appears to involve the inhibition of DNA and RNA synthesis while sparing protein synthesis—an important consideration for minimizing side effects in therapeutic applications.

The biological mechanisms underlying the activity of thiadiazolo[3,2-a]pyrimidines are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as carbonic anhydrase and phosphodiesterase-7 (PDE7), which play critical roles in cellular signaling and metabolism.
  • Antitumor Activity : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Case Studies

  • Antimicrobial Efficacy :
    • A study highlighted the effectiveness of a series of thiadiazolopyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compounds demonstrated broad-spectrum activity against drug-resistant strains .
  • Cytotoxicity Assessment :
    • In a detailed cytotoxicity study using the sulforhodamine B assay on A549 cells, several derivatives were evaluated for their ability to inhibit cell proliferation. The results indicated that modifications in the thiadiazole structure significantly influenced their anticancer activity .

Data Summary

Property Description
Molecular FormulaC17H29N3S
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityIC50 values between 2.58 - 6.47 µM against A549 cells
MechanismsInhibition of DNA/RNA synthesis; enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing thiadiazolo[3,2-a]pyrimidine derivatives, and how can they be methodologically addressed?

  • Answer: The synthesis of thiadiazolo[3,2-a]pyrimidine derivatives often involves multi-step protocols with challenges such as low yields, regioselectivity issues, and harsh reaction conditions. For example, cyclization steps (e.g., forming the thiadiazole or pyrimidine rings) require precise control of catalysts (e.g., polyphosphoric acid) and temperature . To optimize yields, researchers have employed ultrasound-assisted one-pot reactions to reduce steps and improve efficiency . Additionally, substituting traditional solvents with eco-friendly alternatives (e.g., ethanol-water mixtures) can mitigate side reactions .

Q. What analytical techniques are critical for characterizing thiadiazolo[3,2-a]pyrimidine derivatives?

  • Answer: Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions and ring fusion, IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation . X-ray crystallography is essential for resolving complex fused-ring systems and confirming stereochemistry, as demonstrated for 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivatives .

Q. How can researchers design initial biological screening assays for these compounds?

  • Answer: Prioritize in vitro antimicrobial assays (e.g., disc diffusion against S. aureus or E. coli) and enzyme inhibition studies (e.g., alkaline phosphatases or xanthine oxidase) due to the known bioactivity of thiadiazolo-pyrimidine hybrids . Standardize protocols using positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves (IC₅₀ calculations) to quantify potency .

Advanced Research Questions

Q. How can contradictory data on the biological activity of thiadiazolo[3,2-a]pyrimidine derivatives be resolved?

  • Answer: Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methyl with trifluoromethyl groups) and correlating changes with activity . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like dihydrophosphohydrolases, explaining discrepancies between in vitro and in silico results .

Q. What advanced synthetic strategies enable functionalization of the thiadiazolo[3,2-a]pyrimidine core?

  • Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) introduces aryl/heteroaryl groups at the 2-position, enhancing diversity . For electrophilic substitutions, optimize Vilsmeier-Haack formylation or nitration under controlled acidity (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid ring degradation . Post-functionalization via reductive amination (NaBH₃CN) or click chemistry (CuAAC) expands applications in drug conjugates .

Q. What mechanistic insights explain the enzyme inhibitory properties of these compounds?

  • Answer: Thiadiazolo[3,2-a]pyrimidines act as competitive inhibitors by mimicking transition states. For example, 7-trifluoromethyl derivatives bind to dihydrophosphohydrolases via hydrogen bonding (N–H···O interactions) and π-stacking with aromatic residues (e.g., Phe⁵⁰⁸ in ENTPDase3) . Kinetic studies (Lineweaver-Burk plots) and isotopic labeling (¹⁸O tracing) validate mechanism-based inhibition .

Methodological Tables

Table 1: Optimization of Cyclization Conditions for Thiadiazolo[3,2-a]pyrimidine Synthesis

CatalystTemperature (°C)Yield (%)Reference
Polyphosphoric Acid12078
H₂SO₄8065
Ultrasound (40 kHz)2588

Table 2: Biological Activity of Selected Derivatives

CompoundTarget Enzyme (IC₅₀, µM)Antimicrobial (MIC, µg/mL)Reference
5,7-Dimethyl derivativeXanthine Oxidase: 12.3E. coli: 8.5
7-Trifluoromethyl derivativeENTPDase3: 0.8S. aureus: 4.2

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